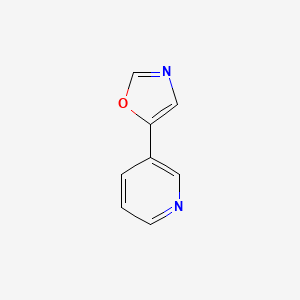

5-(3-Pyridyl)-1,3-oxazole

説明

Significance of Oxazole (B20620) and Pyridine (B92270) Heterocycles in Contemporary Chemical Science

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are fundamental building blocks in medicinal chemistry. tandfonline.com The oxazole and pyridine rings, the two components of 5-(3-Pyridyl)-1,3-oxazole, are privileged structures, each contributing unique and valuable properties to the molecules they inhabit.

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. nih.gov This structure is found in a wide array of natural products and has been a focal point for synthetic chemists due to its diverse biological activities. tandfonline.com Oxazole derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. thepharmajournal.com The oxazole nucleus is considered a versatile scaffold in drug discovery, capable of engaging with various biological targets through non-covalent interactions. tandfonline.comrsc.org Its chemical properties are somewhat intermediate between furan (B31954) and pyridine. rsc.org

The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is another cornerstone of medicinal chemistry. nih.gov The nitrogen atom imparts basicity and polarity to the molecule, enhancing its pharmacokinetic properties by enabling hydrogen bonding with biological receptors. nih.gov Pyridine and its derivatives are integral to numerous pharmaceuticals and are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects. chemijournal.com The versatility of the pyridine ring allows for easy functionalization at multiple positions, providing a pathway to a wide range of chemical diversity. nih.gov

The combination of these two potent heterocyclic systems in a single molecule, as seen in pyridyl-substituted oxazoles, creates a synergistic effect, often leading to enhanced biological activity and novel pharmacological profiles.

Historical Context and Evolution of Research on Pyridyl-Substituted Oxazoles

The study of oxazoles dates back to the late 19th century, with the parent oxazole being synthesized in 1947. nih.govthepharmajournal.com The initial interest in oxazole chemistry was partly fueled by the (ultimately incorrect) belief that the penicillin structure contained an oxazole ring. thepharmajournal.com However, the true potential of oxazoles in synthesis, particularly in Diels-Alder reactions, spurred further research. thepharmajournal.com

The investigation of pyridyl-substituted oxazoles is a more recent development, driven by the successes of both individual heterocycles in medicinal chemistry. Researchers began to explore the combination of these two rings to create novel compounds with potentially enhanced or unique biological activities. Early work focused on the synthesis of various isomers and the exploration of their fundamental chemical properties.

Over the last few decades, research has evolved to include more sophisticated synthetic methodologies, such as the van Leusen oxazole synthesis, which has been instrumental in creating a variety of 5-substituted oxazoles, including those with pyridyl groups. nih.gov This has enabled the systematic investigation of structure-activity relationships (SAR), where different substitution patterns on both the pyridine and oxazole rings are correlated with their biological effects. Recent studies have explored the potential of pyridyl-oxazoles in various therapeutic areas, including as anticancer and antimicrobial agents. nih.govresearchgate.net

Rationale for Focused Investigation of this compound

The 3-pyridyl substitution is of particular interest because it presents a different electronic and steric profile compared to 2-pyridyl or 4-pyridyl isomers. The nitrogen atom in the 3-position of the pyridine ring influences the electron distribution of the entire molecule in a distinct way. This specific arrangement can lead to unique binding affinities and selectivities for certain enzymes or receptors.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the academic research focused solely on the chemical compound this compound. The primary objective is to present a scientifically accurate and informative summary based on existing literature.

The scope of this article is strictly limited to the following areas:

The significance of the oxazole and pyridine heterocycles as individual components.

The historical context and evolution of research into pyridyl-substituted oxazoles.

The specific rationale for the focused investigation of the this compound isomer.

The content will adhere strictly to the provided outline, excluding any information outside of these specified topics. The article will present detailed research findings and include data tables to support the text.

Chemical Compound Information

| Compound Name |

| This compound |

| Furan |

| Pyridine |

| Penicillin |

| 2-pyridyl-oxazole |

| 4-pyridyl-oxazole |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| CAS Number | 70380-74-4 |

| Topological Polar Surface Area | 38.9 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 146.048012819 Da |

Source: PubChem CID 737193

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-pyridin-3-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-2-7(4-9-3-1)8-5-10-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPHPLUEQZNLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353189 | |

| Record name | 5-(3-pyridyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70380-74-4 | |

| Record name | 5-(3-Pyridyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70380-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-pyridyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxazol-5-yl-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 3 Pyridyl 1,3 Oxazole and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for oxazole (B20620) synthesis have been adapted to incorporate the pyridyl moiety, offering robust, albeit sometimes limited, pathways to the target compound.

Van Leusen Oxazole Synthesis and its Adaptations for Pyridyl Substitution

The Van Leusen oxazole synthesis is a cornerstone for the formation of 5-substituted oxazoles. mdpi.com This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comorganic-chemistry.org For the synthesis of 5-(3-Pyridyl)-1,3-oxazole, the key starting material is 3-pyridinecarboxaldehyde (B140518).

The reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov TosMIC serves as a "C2N1" synthon, where its reactive isocyanide carbon, active methylene (B1212753) group, and the tosyl group as a leaving group all play crucial roles. mdpi.comnih.gov The process begins with the deprotonation of TosMIC, which then attacks the aldehyde. The resulting intermediate cyclizes to form an oxazoline (B21484), which subsequently eliminates p-toluenesulfinic acid (TosH) to yield the 5-substituted oxazole. organic-chemistry.orgnih.gov

The Van Leusen reaction is widely applicable and has been utilized in the synthesis of various pyridyl-containing oxazoles. mdpi.comnih.gov For instance, the reaction of pyridine-2,6-dicarbaldehyde with TosMIC produces 2,6-bis(oxazol-5-yl)pyridine. mdpi.com Similarly, 5-(aryl/furyl/thienyl/pyridyl ethenyl) oxazoles can be synthesized from the corresponding α,β-unsaturated aldehydes and TosMIC. nih.gov The reaction conditions are generally mild, often employing bases like potassium carbonate in methanol. mdpi.com

Recent advancements have focused on improving the efficiency of the Van Leusen synthesis. Microwave-assisted protocols have been shown to accelerate the reaction, leading to high yields in shorter timeframes. mdpi.com The use of pressure reactors has also been reported to significantly reduce reaction times from hours to minutes. sciforum.net Furthermore, the use of ionic liquids as a recyclable solvent system offers a more environmentally friendly approach. nih.gov

Table 1: Examples of Van Leusen Synthesis for Pyridyl-Oxazoles

| Aldehyde Reactant | Product | Key Features | Reference(s) |

| 3-Pyridinecarboxaldehyde | This compound | Direct synthesis of the target compound. | mdpi.com |

| Pyridine-2,6-dicarbaldehyde | 2,6-bis(oxazol-5-yl)pyridine | Synthesis of a bis-oxazole derivative. | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | 5-(2-Chloroquinolin-3-yl)oxazole | Demonstrates applicability to related nitrogen heterocycles. | tandfonline.com |

| Various aryl/pyridyl ethenyl aldehydes | 5-(Aryl/pyridyl ethenyl)oxazoles | Synthesis of vinyl-bridged pyridyl-oxazoles. | nih.gov |

| 4-(2-Pyridyl)benzaldehyde | 5-(4-(2-Pyridyl)phenyl)oxazole | Synthesis of a more complex pyridyl-oxazole derivative. | sciforum.net |

Cornforth Synthesis of Oxazoles and Potential Modifications for 5-(3-Pyridyl) Integration

The Cornforth synthesis is another classical method for preparing oxazoles, particularly useful for accessing 4-substituted derivatives. wikipedia.org The original reaction involves the rearrangement of a 4-acyloxazole where the acyl group at position 4 and the substituent at position 5 exchange places. wikipedia.org The mechanism proceeds through a thermal pericyclic ring opening to a nitrile ylide intermediate, which then rearranges and cyclizes to form the isomeric oxazole. wikipedia.org

While the direct synthesis of this compound via the classical Cornforth rearrangement is not straightforward, modifications could potentially allow for its formation. A hypothetical route would involve the synthesis of a 4-acyl-5-(3-pyridyl)oxazole precursor. However, the synthesis of this precursor itself can be challenging.

A more plausible application of Cornforth-type chemistry would be in the synthesis of derivatives. For example, one could envision a scenario where a 4-carboxy-5-(3-pyridyl)oxazole derivative undergoes a rearrangement. The success of such a reaction is highly dependent on the relative stability of the starting material and the product. wikipedia.org Microwave-assisted procedures have been shown to optimize the thermal rearrangement of oxazole-4-carboxamides to 5-aminooxazole-4-carboxylates, suggesting that modern techniques could be applied to facilitate such transformations. researchgate.net

Bredereck Synthesis for Oxazole Derivatives and Applicability to Pyridyl Analogs

The Bredereck synthesis traditionally involves the reaction of α-haloketones with amides or formamide (B127407) to produce oxazoles. ijpsonline.comthepharmajournal.com This method is particularly effective for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com An improved version of this method utilizes α-hydroxyketones as starting materials. ijpsonline.com

For the synthesis of this compound, the Bredereck approach is not the most direct route. However, it could be adapted to produce pyridyl-containing oxazole derivatives. For instance, reacting an α-haloketone bearing a pyridyl group with an appropriate amide could yield a pyridyl-substituted oxazole. The challenge lies in the synthesis of the requisite pyridyl-α-haloketone. A potential strategy involves the synthesis of 5-amino-4-cyano-2-(3-pyridyl)-1,3-oxazole, which has been reported. researchgate.net This suggests that building blocks suitable for Bredereck-type cyclizations can be prepared.

Fischer Oxazole Synthesis and its Utility in 2,5-Disubstituted Oxazole Preparation

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is one of the earliest methods for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org The reactants are typically aromatic, and the reaction proceeds via a dehydration mechanism under mild conditions. wikipedia.org

To synthesize this compound using the Fischer method, one would theoretically react a cyanohydrin derived from an appropriate aldehyde with 3-pyridinecarboxaldehyde. For example, reacting the cyanohydrin of formaldehyde (B43269) with 3-pyridinecarboxaldehyde could potentially yield the desired product. However, the cyanohydrins and aldehydes used are usually aromatic, and the use of aliphatic starting materials has been less common. wikipedia.org The synthesis of 2,5-diphenyl-oxazole from mandelic acid nitrile and benzaldehyde (B42025) is a classic example of this reaction. wikipedia.org While applicable to the synthesis of diaryloxazoles, its direct application to produce this compound, where one substituent is a pyridyl group and the other would need to be a hydrogen, presents challenges. The Fischer synthesis is more suited for producing 2,5-diaryl or 2-aryl-5-alkyl oxazoles.

Modern and Advanced Synthetic Strategies

Contemporary synthetic methods often rely on the efficiency and selectivity of metal-catalyzed reactions to construct the pyridyl-oxazole framework.

Metal-Catalyzed Coupling Reactions for Pyridyl-Oxazole Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including pyridyl-oxazoles. These methods offer high efficiency and functional group tolerance.

Suzuki-Miyaura coupling is a prominent example. This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. researchgate.net For the synthesis of this compound, one could couple a 5-halo or 5-triflyloxy-oxazole with 3-pyridylboronic acid. Conversely, a 5-oxazolylboronate could be coupled with a 3-halopyridine. The preparation of oxazol-4-ylboronates and their successful use in Suzuki couplings with various aryl halides, including pyridine (B92270) rings, has been demonstrated, producing oxazole-containing biaryl compounds in moderate to good yields. researchgate.net One-pot Suzuki-Miyaura coupling reactions have also been developed for the synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.com

Other metal-catalyzed reactions like Stille, Negishi, and Sonogashira couplings have also been employed for the functionalization of oxazole rings. researchgate.netnih.gov The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc reagents. ethernet.edu.etnih.gov These reactions have been successfully used to functionalize the 4- or 5-position of halogenated oxazoles. researchgate.net Furthermore, chemoselective palladium- and nickel-catalyzed cross-couplings with organozinc reagents have been used for the synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.govacs.org

Table 2: Metal-Catalyzed Coupling Reactions for Pyridyl-Oxazole Synthesis

| Coupling Reaction | Oxazole Substrate | Pyridyl Substrate | Catalyst System (Example) | Product Type | Reference(s) |

| Suzuki-Miyaura | 5-Bromooxazole | 3-Pyridylboronic acid | Palladium catalyst | This compound | researchgate.net |

| Suzuki-Miyaura | Oxazol-4-ylboronate | 3-Bromopyridine | Palladium catalyst | 4-(3-Pyridyl)-oxazole derivative | researchgate.net |

| Stille | 5-Iodooxazole | 3-(Tributylstannyl)pyridine | Palladium catalyst | This compound | nih.govethernet.edu.et |

| Negishi | 5-Bromooxazole | 3-Pyridylzinc chloride | Palladium or Nickel catalyst | This compound | nih.govacs.org |

Palladium-Catalyzed Arylation and Heteroarylation of Oxazoles (e.g., C-5 and C-2 regioselectivity)

Palladium catalysis stands as a cornerstone for the direct arylation of oxazoles. nih.govacs.orgorganic-chemistry.org A significant challenge in this area is controlling the regioselectivity of the arylation, as the oxazole ring possesses two primary sites for C-H activation: the C-2 and C-5 positions. Research has led to the development of complementary methods that can selectively target either position with high precision (>100:1 selectivity). nih.govacs.org

The choice of solvent and phosphine (B1218219) ligand is paramount in directing the reaction to the desired carbon. acs.orgorganic-chemistry.org C-5 arylation is generally favored when using polar aprotic solvents like N,N-Dimethylacetamide (DMA) in combination with specific phosphine ligands. acs.orgacs.org Conversely, C-2 arylation is preferentially achieved in nonpolar solvents such as toluene, utilizing a different class of phosphine ligands. acs.orgacs.org These methods are robust and applicable to a wide variety of aryl and heteroaryl halides (bromides, chlorides) and triflates. nih.govacs.org The ability to selectively functionalize either the C-2 or C-5 position allows for the strategic construction of complex molecules and chemical libraries. acs.org Mechanistic studies suggest that C-5 arylation may proceed through a concerted metalation-deprotonation (CMD) pathway. organic-chemistry.org

Table 1: Regioselective Palladium-Catalyzed Direct Arylation of Oxazole

| Target Position | Catalyst/Ligand System | Solvent | Base | Key Findings & Notes |

|---|---|---|---|---|

| C-5 | Pd(OAc)₂ / Ligands 5 or 6¹ | DMA (polar) | K₂CO₃ | This was the first general method developed for C-5 selective direct arylation of oxazole. acs.orgacs.org Method is effective for aryl bromides, chlorides, and heteroaryl chlorides. acs.org |

| C-2 | Pd(OAc)₂ / Ligand 3¹ | Toluene (nonpolar) | K₂CO₃ / Cs₂CO₃ | High selectivity for a variety of aryl and heteroaryl bromides and chlorides. acs.orgacs.org For some substrates like 2-halopyridines, switching the base to Cs₂CO₃ was crucial for high C-2 selectivity. acs.org |

¹Ligand structures are as defined in the source literature. acs.org

Copper-Catalyzed Direct Arylation of Heterocycle C-H Bonds

As a more economical alternative to palladium, copper-catalyzed direct arylation has emerged as a powerful tool for C-H functionalization. organic-chemistry.org These methods are effective for coupling heterocycles like oxazole with aryl halides, particularly aryl iodides and bromides. organic-chemistry.orgnih.gov

Pioneering work demonstrated that a combination of copper(I) iodide (CuI) as the catalyst and a strong base, such as lithium tert-butoxide (LiOtBu), efficiently promotes the arylation of various heterocycles, including oxazole. organic-chemistry.orgbeilstein-journals.org The reaction typically occurs at the most acidic proton of the heterocycle, which for oxazole is at the C-2 position. beilstein-journals.org This C-2 selectivity contrasts with some palladium-catalyzed systems and is thought to proceed via an organocopper intermediate formed by proton-metal exchange. beilstein-journals.org Subsequent developments have expanded the scope to include aryl bromides by using ligands like triphenylphosphine (B44618) (PPh₃) or phenanthroline. nih.govbeilstein-journals.org This approach tolerates a range of functional groups and provides a practical route to 2-aryl-substituted oxazoles. nih.govresearchgate.net

Nickel-Catalyzed Approaches, including One-Pot Suzuki-Miyaura Coupling

Nickel catalysis offers a cost-effective and highly reactive alternative for cross-coupling reactions, particularly the Suzuki-Miyaura coupling. nih.gov This method is especially valuable for constructing bi-heterocyclic frameworks, such as this compound, from precursors like a halogenated oxazole and a pyridylboronic acid. nih.govbeilstein-journals.org

A notable strategy involves a one-pot synthesis that first constructs the oxazole ring and then performs a subsequent nickel-catalyzed Suzuki-Miyaura coupling without isolating the intermediate. beilstein-journals.org In one such procedure, an oxazole intermediate bearing a triazinyloxy group at the C-5 position is formed. beilstein-journals.org This intermediate is then coupled with an arylboronic acid using a nickel catalyst, such as NiCl₂(dppp), to yield the desired 2,4,5-trisubstituted oxazole. beilstein-journals.org Nickel catalysts have also been successfully employed in deformylative Suzuki-Miyaura couplings, where aldehydes are used as unconventional electrophiles, further expanding the synthetic toolkit. d-nb.info The use of green solvents like 2-Me-THF has also been reported for nickel-catalyzed Suzuki-Miyaura couplings, enhancing the environmental friendliness of the process. nih.gov

Table 2: Example of Nickel-Catalyzed Suzuki-Miyaura Coupling for Oxazole Synthesis

| Oxazole Precursor | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 5-(Triazinyloxy)oxazole | Phenylboronic acid | NiCl₂(dppp) / K₃PO₄ | 2,4,5-Trisubstituted oxazole | 21% | beilstein-journals.org |

| Bromopyrimidine | Furanylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | Bis(heterocyclic) | 97% | nih.gov |

Transition-Metal-Free Cyclization Reactions for Oxazole Ring Formation

Moving beyond transition metals, several methods have been developed to construct the oxazole ring using metal-free conditions. researchgate.net These approaches often rely on the cyclization of acyclic precursors and are considered greener and more cost-effective alternatives. researchgate.netrsc.org

One prominent strategy is the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldehyde to form the oxazole ring. ijpsonline.com This reaction proceeds under basic conditions and can be performed in ionic liquids, which can be recovered and reused. ijpsonline.com

Another significant metal-free approach involves iodine-promoted reactions. organic-chemistry.org An iodine-mediated tandem oxidative cyclization can produce 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids. organic-chemistry.org Similarly, λ3-iodane reagents can mediate the cycloisomerization of propargyl amides or promote a formal [2+2+1] cycloaddition between alkynes, nitriles, and an oxygen atom source to regioselectively form polysubstituted oxazoles. scispace.comacs.org These iodine-based methods avoid the use of heavy metals and often proceed under mild conditions. researchgate.netscispace.com

Oxidative Annulation and Cycloisomerization Approaches

The formation of the oxazole heterocycle can be effectively achieved through intramolecular cyclization pathways, notably oxidative annulation and cycloisomerization.

Oxidative Annulation: This strategy involves the formation of the oxazole ring through an oxidative C-O bond-forming cyclization. A chemo-divergent approach has been developed where L-phenylalanine can react with an aryl methyl ketone in the presence of an I₂/DMSO system. rsc.org Depending on the stoichiometry, this reaction can selectively produce either 2,5-disubstituted oxazoles or 2,3,5-trisubstituted pyridines, showcasing a transition-metal-free oxidative annulation process. rsc.org Phenyliodine diacetate (PIDA) has also been used to mediate the metal-free intramolecular cyclization of enamides to furnish a broad range of functionalized oxazoles. organic-chemistry.org

Cycloisomerization: The cycloisomerization of propargyl amides is a versatile and widely used method for synthesizing substituted oxazoles. nih.govijpsonline.com This reaction involves the intramolecular rearrangement of an N-propargyl amide precursor to form the oxazole ring. While often catalyzed by transition metals like gold, palladium, or zinc, metal-free versions have also been developed. organic-chemistry.orgrsc.org A practical, mild method utilizes silica (B1680970) gel (SiO₂) to mediate the cycloisomerization, producing polysubstituted oxazoles in good yields. nih.gov Acid catalysts, such as p-toluenesulfonic acid (PTSA), can also facilitate a one-pot propargylation/cycloisomerization tandem process starting from propargylic alcohols and amides. organic-chemistry.org

Microwave-Assisted and Ultrasound-Mediated Synthesis of Pyridyl-Oxazoles

To accelerate reaction rates and improve yields, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of oxazoles. mdpi.orgtandfonline.comresearchgate.net

Microwave-Assisted Synthesis: Microwave energy can dramatically reduce reaction times, often from hours to minutes, while improving yields. mdpi.orgresearchgate.net The synthesis of substituted pyridines and furans from oxazoles via microwave-assisted Diels-Alder reactions has been demonstrated. mdpi.org More directly, a highly efficient microwave-assisted protocol for synthesizing 5-substituted oxazoles involves the reaction of aldehydes with TosMIC. nih.gov In this method, the reaction outcome can be controlled by the amount of base used; using two equivalents of base under microwave irradiation yields the oxazole, while one equivalent produces the oxazoline intermediate diastereoselectively. nih.gov These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. mdpi.org

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green methodology for synthesizing heterocycles. tandfonline.comnih.gov Ultrasonic irradiation promotes reactions by generating, growing, and imploding cavitation bubbles, which create localized high-pressure and high-temperature conditions. nih.gov This technique has been used to promote the synthesis of various azoles, including oxazoles, leading to shorter reaction times, high yields, and good selectivity. tandfonline.comnih.gov For instance, the synthesis of 2-phenyloxazoline from benzonitrile (B105546) and 2-aminoethanol has been achieved with excellent yield after just 30 minutes of ultrasonic irradiation. ijpsonline.com

Green Chemistry Approaches in this compound Synthesis (e.g., Ionic Liquids, Catalysis)

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly influencing the synthesis of heterocyclic compounds like this compound. ijpsonline.comijpsonline.com

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can be used as recyclable solvents. ijpsonline.com Their low vapor pressure and high thermal stability make them environmentally benign alternatives to volatile organic solvents. The van Leusen oxazole synthesis, for example, has been adapted to use ionic liquids like [bmim]Br as the solvent. ijpsonline.com This allows for the synthesis of 4,5-disubstituted oxazoles in high yields, with the added benefit that the ionic liquid can be recovered and reused multiple times without a significant drop in efficiency. ijpsonline.com

Catalysis: The shift from stoichiometric reagents to catalytic systems is a fundamental green chemistry principle. This includes the use of metal-free catalysts, such as iodine or organocatalysts, which avoid the cost and toxicity associated with heavy metals. organic-chemistry.orgnih.gov When metals are necessary, the use of earth-abundant and less toxic catalysts like copper, nickel, and iron is preferred over precious metals like palladium. organic-chemistry.orgnih.gov Furthermore, energy-efficient methods like microwave and ultrasound-assisted synthesis contribute to the green profile by reducing reaction times and energy consumption. mdpi.orgtandfonline.com

Synthesis of Precursors and Intermediates for this compound

The successful synthesis of the target compound is contingent on the efficient preparation of its constituent building blocks. These precursors are primarily derivatives of pyridine and appropriately functionalized keto or amino acid moieties.

Preparation of Pyridine-3-carbaldehydes and Related Synthons

Pyridine-3-carbaldehyde (also known as nicotinaldehyde) is a pivotal synthon for constructing the this compound core, particularly through methods like the Van Leusen oxazole synthesis. thepharmajournal.comnih.gov This aldehyde provides the pyridyl moiety that will ultimately be positioned at the C5 position of the oxazole ring.

Several established methods exist for its preparation:

Oxidation of 3-Methylpyridine (B133936): One common industrial route involves the catalytic oxidation of 3-methylpyridine (β-picoline). For instance, dissolving 3-methylpyridine in acetic acid with a catalyst and nitric acid under oxygen pressure can yield pyridine-3-carbaldehyde. chemicalbook.com

Reduction of Nicotinonitrile: Pyridine-3-carbaldehyde can be produced from the reduction of nicotinonitrile (3-cyanopyridine). wikipedia.org Catalytic hydrogenation in the presence of a palladium/carbon catalyst is one such method. chemicalbook.com

Aerobic Oxidation of 3-Pyridylmethanol: The corresponding alcohol, 3-pyridylmethanol, can be oxidized to the aldehyde. wikipedia.org

Another important class of synthons involves the introduction of a formyl group onto an existing pyridyl structure through formylation reactions. The Vilsmeier-Haack reaction is a powerful tool for this purpose, typically using a reagent generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.org This electrophilic substitution reaction is effective on electron-rich aromatic and heterocyclic rings. researchgate.netrsc.org While pyridine itself is electron-deficient, appropriately substituted pyridines can undergo formylation, providing versatile carboxaldehyde intermediates that are precursors for further synthetic transformations. ijpcbs.comrsc.orgchemrxiv.org

| Starting Material | Reagent(s) | Product | Reference |

| 3-Methylpyridine | O₂, Acetic Acid, Nitric Acid | Pyridine-3-carbaldehyde | chemicalbook.com |

| Nicotinonitrile | H₂, Pd/C | Pyridine-3-carbaldehyde | chemicalbook.comwikipedia.org |

| 3-Pyridylmethanol | Oxidizing Agent | Pyridine-3-carbaldehyde | wikipedia.org |

| Activated Pyridine | POCl₃, DMF | Formylated Pyridine | ijpcbs.comrsc.org |

Synthesis of Acylamino Keto Moieties and α-Haloketones with Pyridyl Substituents

Two classical and robust methods for oxazole synthesis, the Robinson-Gabriel and Bredereck syntheses, rely on specific keto-containing precursors. To generate this compound, these precursors must incorporate the pyridyl group.

The Robinson-Gabriel synthesis utilizes the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.comslideshare.net For the target molecule, the required intermediate would be a derivative of 2-(acylamino)-1-(pyridin-3-yl)ethan-1-one. The synthesis involves a Friedel-Crafts reaction of an oxazolone (B7731731) template with an aromatic nucleophile, followed by cyclodehydration promoted by an acid like trifluoromethanesulfonic acid. researchgate.netresearchgate.net The general pathway is outlined below:

Step 1: Friedel-Crafts Acylation: An N-acyl-α-amino acid (like N-nicotinoylglycine) is converted to an oxazol-5(4H)-one. This oxazolone can then act as a template in a Friedel-Crafts reaction.

Step 2: Cyclodehydration: The resulting α-acylamino ketone undergoes acid-catalyzed cyclodehydration to form the oxazole ring. wikipedia.orgresearchgate.net

The Bredereck reaction provides an alternative route, involving the condensation of an α-haloketone with a primary amide. thepharmajournal.comijpsonline.comijpsonline.com To synthesize a pyridyl-substituted oxazole via this method, an α-halo-3-acetylpyridine, such as 2-bromo-1-(pyridin-3-yl)ethan-1-one, is a necessary intermediate. This synthon can be reacted with various amides to form the oxazole ring. derpharmachemica.com

| Precursor Type | Key Intermediate for Pyridyl-Oxazole | Synthetic Method | Reference |

| Acylamino Keto Moiety | 2-(Acylamino)-1-(pyridin-3-yl)ethan-1-one | Robinson-Gabriel Synthesis | wikipedia.orgpharmaguideline.com |

| α-Haloketone | 2-Halo-1-(pyridin-3-yl)ethan-1-one | Bredereck Reaction | ijpsonline.comijpsonline.com |

Derivatization of Amino Acids (e.g., Glycine, Valine) for Oxazole Scaffolds with Pyridyl Moieties

Amino acids serve as versatile and chiral starting materials for building oxazole and oxazolone scaffolds. Glycine and valine are commonly employed for this purpose. mdpi.comnio.res.in The key step is the N-acylation of the amino acid with a derivative of nicotinic acid (pyridine-3-carboxylic acid).

A common procedure involves:

Activation of Nicotinic Acid: Nicotinic acid is converted to a more reactive form, typically the acid chloride (nicotinoyl chloride), by reacting it with an agent like thionyl chloride (SOCl₂). sapub.orgstackexchange.com

N-Acylation: The activated nicotinoyl chloride is then reacted with an amino acid, such as glycine, under basic conditions (e.g., in a sodium hydroxide (B78521) solution) in what is known as the Schotten-Baumann reaction. sapub.orgnih.gov This yields the N-acyl amino acid, N-nicotinoylglycine.

Cyclization to Oxazolone: The resulting N-nicotinoylglycine can be cyclized to form the corresponding 2-(pyridin-3-yl)oxazol-5(4H)-one, a key intermediate that can be used in further reactions to generate the fully aromatic oxazole ring. sapub.orgnih.gov

This approach provides a direct method for incorporating the 3-pyridyl group at the C2 position of the oxazolone ring, which can then be elaborated into a 2,5-disubstituted oxazole.

Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving the correct substitution pattern (regiochemistry) is critical in the synthesis of heterocycles. For this compound, the goal is to ensure the pyridyl group is attached to the C5 position of the oxazole ring, not the C2 or C4 positions.

The Van Leusen oxazole synthesis is a premier method for ensuring high regioselectivity for 5-substituted oxazoles. nih.govorganic-chemistry.org This reaction proceeds between an aldehyde and tosylmethyl isocyanide (TosMIC). thepharmajournal.comderpharmachemica.com The mechanism involves the addition of deprotonated TosMIC to the aldehyde, followed by cyclization to an oxazoline intermediate and subsequent base-promoted elimination of toluenesulfinic acid to form the 5-substituted oxazole. nih.govorganic-chemistry.org By using pyridine-3-carbaldehyde as the aldehyde component, the synthesis directly and regioselectively yields this compound. sciforum.net

In contrast, methods like the Robinson-Gabriel or Bredereck syntheses typically lead to 2,5- or 2,4-disubstituted oxazoles, respectively. wikipedia.orgijpsonline.com Therefore, to obtain the 5-(3-pyridyl) isomer using these methods, the pyridyl moiety must be part of the ketone fragment rather than the acyl or amide fragment.

Stereoselectivity becomes a factor when chiral centers are present in the precursors, such as when using chiral amino acids like L-valine. nio.res.in While the final this compound product is aromatic and achiral, maintaining stereochemical integrity during the synthesis of chiral intermediates can be crucial, especially in the context of creating more complex derivatives or natural product analogs. nih.govresearchgate.net For instance, modified Hantzsch syntheses have been developed to produce thiazoles from valine-derived thioamides with high retention of optical purity, and similar principles can be applied to oxazole synthesis. researchgate.net

Synthesis of Deuterated or Isotopically Labeled this compound Analogs

Isotopically labeled compounds, particularly with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are invaluable tools in drug metabolism, pharmacokinetic studies, and metabolic research. acs.org The synthesis of a labeled version of this compound can be achieved by incorporating the isotope into one of the key precursors.

There are several plausible strategies:

Using a Labeled Pyridine Synthon: The most direct approach would be to start with an isotopically labeled pyridine-3-carbaldehyde. Syntheses of complex labeled pyridines have been reported. For example, ¹³C₂-¹⁵N-labeled imidacloprid, which contains a pyridine ring, was synthesized in eight steps starting from affordable labeled precursors like ¹⁵NH₄Cl and ¹³C₄-acetic anhydride. nih.gov A similar multi-step approach could be designed to build a labeled pyridine-3-carbaldehyde, which could then be used in the Van Leusen synthesis.

Labeling via "Heterocyclic Surgery": Advanced methods for the direct ¹⁵N-labeling of the pyridine ring have been developed. One such method involves a Zincke reaction to open the pyridine ring, followed by reaction with a labeled amine and subsequent ring-closing (an ANRORC-type mechanism) to incorporate the ¹⁵N atom into the heterocycle. thieme-connect.de

Deuteration: Regioselective deuteration can sometimes be achieved on the final molecule or a late-stage intermediate, although this can be challenging. A more reliable method is to introduce deuterium via a labeled reagent during the synthesis, for example, by using a deuterated reducing agent to prepare a deuterated 3-pyridylmethanol precursor. Strategic placement of deuterium can be used to mitigate metabolism-mediated toxicity. acs.orgresearchgate.net

While no specific synthesis for labeled this compound is prominently documented, these established principles in isotopic labeling provide clear pathways for its potential preparation for advanced biomedical studies.

Reaction Mechanisms and Chemical Transformations of 5 3 Pyridyl 1,3 Oxazole

Electrophilic Aromatic Substitution Reactions on the Pyridyl and Oxazole (B20620) Rings

The susceptibility of 5-(3-Pyridyl)-1,3-oxazole to electrophilic aromatic substitution (SEAr) is significantly influenced by the inherent electronic properties of both the pyridine (B92270) and oxazole moieties. The pyridine ring, characterized by the electronegative nitrogen atom, is substantially less reactive towards electrophiles than benzene. wikipedia.org This deactivation is further intensified in acidic media, common for SEAr reactions like nitration or sulfonation, where the pyridine nitrogen undergoes protonation, leading to a positively charged pyridinium (B92312) ion that strongly repels incoming electrophiles. wikipedia.org Similarly, the oxazole ring is also considered an electron-deficient system and is generally resistant to electrophilic attack unless activated by electron-donating substituents. pharmaguideline.comthepharmajournal.com In the case of this compound, both rings are electron-withdrawing, rendering the entire molecule highly deactivated towards electrophilic substitution.

The regiochemical outcome of any potential electrophilic substitution is dictated by the directing effects of each ring system acting as a substituent on the other.

On the Pyridine Ring: The 1,3-oxazole group at the C-3 position of the pyridine ring acts as an electron-withdrawing substituent. Such groups typically direct incoming electrophiles to the meta position. youtube.com However, in pyridine, electrophilic attack is already strongly favored at the 3- and 5-positions. With the C-3 position occupied by the oxazole ring, substitution would be directed towards C-5, which is sterically unhindered. Positions 2, 4, and 6 are significantly deactivated due to both the inductive and resonance effects of the ring nitrogen and the deactivating nature of the oxazolyl substituent. Therefore, forcing conditions would be required, with a strong preference for substitution at the C-5 position of the pyridine ring.

On the Oxazole Ring: For an unsubstituted oxazole, the order of reactivity towards electrophiles is generally C-4 > C-5 > C-2. pharmaguideline.com In this compound, the C-5 position is blocked by the pyridyl substituent. The pyridyl group is electron-withdrawing, which further deactivates the oxazole ring to electrophilic attack. Consequently, the most probable site for substitution on the oxazole ring, albeit requiring harsh conditions, would be the C-4 position. The C-2 position is the most electron-deficient and thus the least susceptible to electrophilic attack. pharmaguideline.comthepharmajournal.com

| Ring System | Substituent Effect | Most Probable Position of Attack | Rationale |

|---|---|---|---|

| Pyridine | Oxazolyl group at C-3 (deactivating) | C-5 | The oxazolyl group directs meta (to C-5). This position is least deactivated by the pyridine nitrogen. |

| Oxazole | Pyridyl group at C-5 (deactivating) | C-4 | C-5 is substituted. C-4 is the next most reactive position in the oxazole ring for SEAr. C-2 is highly electron-deficient. |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the this compound scaffold are generally challenging. Unactivated pyridine rings are resistant to nucleophilic aromatic substitution (SNAr), and such reactions on oxazole rings often lead to ring cleavage rather than simple substitution. pharmaguideline.comthepharmajournal.com

The presence of two distinct heterocyclic rings offers multiple sites for potential nucleophilic interaction.

Reactivity at the Pyridine Nitrogen: The most nucleophilic center in the entire molecule is the pyridine nitrogen atom, owing to its available lone pair of electrons. It readily reacts with electrophiles such as acids to form salts (protonation) or with alkylating agents to form quaternary N-alkyloxazolium salts. pharmaguideline.com This represents the most facile reaction pathway involving an external electrophile.

Reactivity at Ring Carbons: Nucleophilic attack on the carbon atoms of either ring is difficult. For the pyridine ring, SNAr typically requires a good leaving group (e.g., a halide) and strong activation from electron-withdrawing groups at the ortho or para positions. The oxazolyl group at C-3 provides only weak activation at the C-2 and C-4 positions. For the oxazole ring, the most electron-deficient carbon, C-2, is the most likely site for nucleophilic attack. pharmaguideline.com However, this attack often destabilizes the ring, leading to cleavage and subsequent rearrangement to form other structures, such as imidazoles, in the presence of ammonia (B1221849). pharmaguideline.com Simple displacement of a substituent at C-2, C-4, or C-5 is uncommon unless an excellent leaving group is present.

| Site of Interaction | Type of Reaction | Relative Reactivity | Common Outcome |

|---|---|---|---|

| Pyridine Nitrogen | Reaction with Electrophiles (e.g., alkylation, protonation) | High | Formation of Pyridinium Salts |

| Oxazole C-2 | Nucleophilic Attack | Low | Ring Cleavage/Rearrangement |

| Pyridine C-2, C-4, C-6 | Nucleophilic Aromatic Substitution (SNAr) | Very Low (requires leaving group) | Substitution |

| Oxazole C-4, C-5 | Nucleophilic Attack | Very Low | Generally unreactive |

Cycloaddition Reactions

The oxazole ring can participate in cycloaddition reactions, behaving as a diene component in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.

The furan-like diene character of the oxazole ring allows it to undergo [4+2] cycloaddition reactions, which are instrumental in synthesizing substituted pyridine and furan (B31954) derivatives. researchgate.netresearchgate.net

As a Diene: The oxazole ring can function as an azadiene in Diels-Alder reactions. clockss.org Typically, electron-releasing substituents on the oxazole facilitate reactions with electron-poor dienophiles (normal electron demand). pharmaguideline.com The presence of the electron-withdrawing 3-pyridyl group at C-5 makes this compound an electron-deficient diene. This disfavors reactions with common electron-withdrawing dienophiles but enhances its reactivity in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles (e.g., enamines, vinyl ethers). clockss.org The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder sequence, typically losing a nitrile, to form a new heterocyclic ring. nih.gov

As a Dienophile: While less common, the C4=C5 double bond of the oxazole ring can act as a dienophile, particularly when activated by an electron-withdrawing group. The 3-pyridyl substituent at C-5 serves this purpose, making the double bond electron-poor and susceptible to attack by electron-rich dienes in a normal-electron-demand Diels-Alder reaction.

| Role of Oxazole | Reaction Type | Example Partner | Expected Product Type |

|---|---|---|---|

| Diene | Inverse-Electron-Demand | Enamine, Ynamine | Substituted Pyridine |

| Dienophile | Normal-Electron-Demand | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Bicyclic adduct |

1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.org While the oxazole ring itself is not a 1,3-dipole, its π-system can act as a dipolarophile.

The electron-withdrawing nature of the pyridyl group at C-5 and the inherent electronics of the oxazole ring make the C4=C5 double bond an electron-poor dipolarophile. This makes it a suitable partner for reaction with electron-rich 1,3-dipoles. The C2=N3 double bond could also potentially participate. The reaction would proceed via a concerted [3+2] cycloaddition mechanism to yield a fused bicyclic heterocyclic system. The regioselectivity of the addition would be governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.

| 1,3-Dipole | Example | Potential Product |

|---|---|---|

| Nitrile Oxide | Ph-C≡N+-O- | Fused isoxazoline (B3343090) ring system |

| Azide | R-N3 | Fused triazoline ring system |

| Nitrones | R-CH=N+(R)-O- | Fused isoxazolidine (B1194047) ring system |

| Azomethine Ylide | R-CH=N+(R)-CH2- | Fused pyrrolidine (B122466) ring system |

Ring-Opening and Ring-Recycling Transformations of the Oxazole Moiety

The oxazole ring in this compound, while aromatic, is susceptible to ring-opening and subsequent recycling into new heterocyclic systems, primarily through cycloaddition reactions and reactions with nucleophiles.

One of the most significant ring-recycling transformations of oxazoles is the Diels-Alder reaction, where the oxazole acts as a diene. wikipedia.orgresearchgate.net This reaction has proven to be a valuable method for the synthesis of substituted pyridines. wikipedia.org In the context of this compound, a [4+2] cycloaddition with a suitable dienophile, such as an alkene or alkyne, would initially form a bicyclic adduct. This intermediate is often unstable and readily undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., water or a nitrile depending on the dienophile and subsequent workup) to form a new, highly substituted pyridine ring. This transformation effectively recycles the oxazole ring into a pyridine ring, offering a powerful synthetic tool for accessing complex polypyridyl systems. The reaction's efficiency can be influenced by the nature of the substituents on the oxazole ring and the dienophile, as well as the use of Lewis acid catalysis to activate the oxazole. nih.gov

Table 1: Examples of Diels-Alder Reactions with Oxazoles for Pyridine Synthesis

| Oxazole Derivative | Dienophile | Conditions | Product | Reference |

| 5-Ethoxyoxazoles | Various Alkenes | Nd(OTf)₃, Room Temp. | Polysubstituted 3-hydroxypyridines | researchgate.net |

| General Oxazoles | Electrophilic Alkenes | Thermal or Lewis Acid | Substituted Pyridines | wikipedia.org |

The oxazole ring can also undergo ring-opening upon attack by nucleophiles. Generally, nucleophilic attack on the oxazole ring itself is challenging but can lead to ring cleavage rather than substitution. pharmaguideline.com For instance, treatment with strong nucleophiles like ammonia or formamide (B127407) can lead to the transformation of oxazoles into imidazoles. pharmaguideline.com While specific studies on this compound are limited, it is plausible that under harsh conditions, nucleophiles could attack the C2 or C5 positions of the oxazole ring, initiating a ring-opening cascade. The pyridine moiety, being electron-withdrawing, could potentially influence the regioselectivity of such an attack.

Acid- or base-catalyzed hydrolysis can also lead to the cleavage of the oxazole ring, typically yielding acyclic amido-ketone derivatives. The stability of the oxazole ring towards hydrolysis is generally greater than that of furans but can be compromised under forcing conditions. nih.gov

Functional Group Interconversions on the Pyridyl and Oxazole Rings

Both the pyridine and oxazole rings of this compound can undergo a variety of functional group interconversions, allowing for the synthesis of a wide range of derivatives.

On the Pyridine Ring:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org Direct nitration or halogenation of pyridine itself requires harsh conditions and often leads to substitution at the 3-position. wikipedia.org Therefore, electrophilic substitution on the pyridyl moiety of this compound would be expected to be challenging and likely occur at the positions meta to the nitrogen. More effective strategies often involve prior activation of the pyridine ring, for example, through N-oxidation.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). This transformation increases the electron density of the ring, particularly at the 2- and 4-positions, facilitating subsequent electrophilic substitution reactions. The resulting N-oxide can later be deoxygenated if desired.

N-Alkylation/Quaternization: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic, allowing for N-alkylation with alkyl halides to form pyridinium salts. researchgate.netnih.govrsc.org This quaternization further deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.

On the Oxazole Ring:

The oxazole ring is more electron-rich than pyridine and generally undergoes electrophilic substitution more readily. The preferred site of electrophilic attack on the oxazole ring is typically the C5 position, followed by C4. thepharmajournal.com However, in this compound, the C5 position is already substituted. Therefore, electrophilic attack would likely be directed to the C4 position, although the presence of the pyridyl group might influence the reactivity.

Halogenation: Direct halogenation of oxazoles can lead to substitution at available carbon positions. For instance, bromination can occur, providing a handle for further functionalization through cross-coupling reactions.

Deprotonation and Electrophilic Quench: The proton at the C2 position of the oxazole ring is the most acidic and can be removed by a strong base to form a lithiated species. wikipedia.org This organometallic intermediate can then react with various electrophiles to introduce substituents at the C2 position. However, this method can be complicated by the potential for ring-opening of the lithiated intermediate. wikipedia.org

Metal-Mediated and Organocatalytic Transformations

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of both pyridine and oxazole rings.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organoboron compound and an organohalide. wikipedia.org A halogenated derivative of this compound (e.g., a bromo- or iodo-substituted version on either ring) could be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. nih.govresearchgate.netrsc.org

Sonogashira Coupling: This reaction, also typically palladium-catalyzed with a copper co-catalyst, allows for the formation of a carbon-carbon bond between a terminal alkyne and an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org This provides a route to introduce alkynyl substituents onto either the pyridine or oxazole ring of a halogenated precursor. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, which could be applied to a halogenated this compound to introduce alkenyl groups.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, can be used for the formation of carbon-nitrogen or carbon-oxygen bonds. For example, a halo-substituted this compound could potentially undergo amination or etherification with suitable nucleophiles in the presence of a copper catalyst. organic-chemistry.org

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions for Functionalization

| Reaction Name | Catalyst System (Typical) | Substrates | Product Type |

| Suzuki-Miyaura | Pd complex, Base | Organohalide, Boronic acid/ester | Biaryl, Alkyl-aryl |

| Sonogashira | Pd complex, Cu(I) salt, Base | Organohalide, Terminal alkyne | Aryl/Vinyl alkyne |

| Heck | Pd complex, Base | Organohalide, Alkene | Substituted alkene |

| Ullmann | Cu salt, Base, Ligand | Organohalide, Amine/Alcohol | Aryl amine/ether |

Information on organocatalytic transformations specifically involving this compound is scarce in the literature. However, the principles of organocatalysis could be applied. For example, if the pyridine ring were to be functionalized with an activating group, it could potentially participate in organocatalyzed Michael additions or other cascade reactions. nih.gov

Photochemical and Electrochemical Reactions of this compound

The photochemical and electrochemical behavior of this compound is expected to be influenced by the electronic properties of both heterocyclic rings.

Photochemical Reactions:

Oxazoles are known to undergo photochemical rearrangements. A common photochemical reaction is the isomerization of oxazoles to isoxazoles or thiazoles (if sulfur is present in the reaction medium). rsc.org This often proceeds through a ring-contraction-ring-expansion mechanism involving a 2H-azirine intermediate. researchgate.net For instance, 5-styryloxazoles have been shown to undergo photoisomerization and photocyclization. srce.hr It is plausible that this compound could undergo similar photoisomerization upon UV irradiation, potentially leading to the formation of 5-(3-pyridyl)isoxazole or other rearranged products. The pyridine ring itself can also participate in photochemical reactions, such as photoisomerization, although this often requires specific substitution patterns. mdpi.com

Electrochemical Reactions:

The electrochemical properties of this compound would involve both oxidation and reduction processes. The pyridine moiety is known to undergo electrochemical reduction. nih.gov The oxazole ring can also be either oxidized or reduced, depending on the substituents and the applied potential. The presence of the electron-withdrawing pyridine ring would likely make the oxazole ring more difficult to oxidize and easier to reduce compared to an unsubstituted oxazole. Conversely, the oxazole ring would influence the reduction potential of the pyridine ring. Specific studies on the electrochemical behavior of this compound are needed to determine the precise potentials and products of these reactions.

Computational Chemistry and Theoretical Studies of 5 3 Pyridyl 1,3 Oxazole

Electronic Structure and Aromaticity Analysis

The electronic structure of 5-(3-Pyridyl)-1,3-oxazole is defined by the combination of two distinct aromatic heterocyclic rings: a pyridine (B92270) ring and an oxazole (B20620) ring, linked by a single carbon-carbon bond.

Electronic Distribution: Theoretical calculations, such as those employing Density Functional Theory (DFT), would reveal a non-uniform distribution of electron density. The nitrogen and oxygen atoms in the oxazole ring and the nitrogen in the pyridine ring, being highly electronegative, act as electron-withdrawing centers. This results in a significant polarization of the molecule. The nitrogen of the pyridine ring, in particular, reduces the electron density on the adjacent carbon atoms, influencing the molecule's reactivity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps would visually represent these features, highlighting electron-rich regions (negative potential) around the heteroatoms and electron-poor regions (positive potential) around the hydrogen atoms.

Aromaticity: Both the pyridine and oxazole rings are considered aromatic, though their degree of aromaticity differs. Aromaticity is a key factor in the molecule's stability and chemical behavior. Computational methods can quantify this property using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length deviations from an ideal aromatic system, and Nucleus-Independent Chemical Shift (NICS), which evaluates the magnetic shielding at the center of a ring.

Theoretical analysis is expected to show that the pyridine ring possesses a higher degree of aromaticity than the oxazole ring. The oxazole ring's aromaticity is considered weaker due to the high electronegativity of the oxygen atom, which leads to less effective delocalization of its lone pair of electrons into the π-system compared to the nitrogen atom.

Table 4.1: Theoretical Parameters for Electronic Structure Analysis

| Parameter | Computational Method | Information Provided |

|---|---|---|

| Molecular Orbitals (HOMO/LUMO) | DFT, Hartree-Fock | Identifies regions involved in electron donation/acceptance; predicts electronic transition energies. |

| Molecular Electrostatic Potential (MEP) | DFT, Hartree-Fock | Maps electron density to predict sites for electrophilic and nucleophilic attack. |

| HOMA Index | DFT (Geometry Optimization) | Quantifies aromaticity based on geometric parameters (bond lengths). |

| NICS Index | DFT (Magnetic Properties) | Quantifies aromaticity based on magnetic shielding within the ring. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: A key aspect of the molecule's structure is the dihedral angle between the planes of the two rings. Computational potential energy surface (PES) scans can be performed by systematically rotating this bond to identify the most stable conformations. It is expected that the molecule favors a largely planar or near-planar conformation to maximize π-system conjugation between the rings, though steric hindrance between nearby hydrogen atoms may lead to a slightly twisted global minimum energy structure. The energy barrier to rotation between different conformations can also be calculated, providing insight into the molecule's conformational flexibility at different temperatures.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time in a simulated environment (e.g., in a vacuum or in a solvent). These simulations would show the fluctuations of bond lengths, bond angles, and the critical dihedral angle at a given temperature. Such studies can reveal the accessible conformational space and the average orientation of the two rings relative to each other, providing a more realistic picture of the molecule's structure than static, minimum-energy calculations.

Reaction Mechanism Predictions and Transition State Theory Calculations

Computational chemistry is a fundamental tool for predicting the reactivity of this compound and elucidating the mechanisms of its potential chemical reactions.

Reactivity Sites: Based on the electronic structure, specific sites of reactivity can be predicted. The basic nitrogen atom of the pyridine ring is a likely site for protonation or alkylation. Electrophilic substitution would be predicted to occur preferentially on the electron-rich oxazole ring, likely at the C4 position, while the pyridine ring is generally less reactive toward electrophiles.

Transition State Calculations: For a proposed reaction, such as the N-alkylation of the pyridine ring, computational methods can be used to map the entire reaction pathway. This involves locating the structures of the reactants, products, and, crucially, the high-energy transition state that connects them. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This allows for the prediction of reaction rates and the comparison of competing reaction pathways, providing a detailed mechanistic understanding that is often difficult to obtain experimentally.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Theoretical calculations can predict various spectroscopic properties of this compound, which are invaluable for interpreting experimental data and confirming the molecule's structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. The predicted spectrum would show distinct signals for the protons on the oxazole ring and the four protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents.

IR Spectroscopy: The vibrational frequencies corresponding to infrared absorption can be computed from the second derivatives of the energy with respect to atomic displacements. The predicted IR spectrum would show characteristic peaks for the C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the rings, and the C-O-C stretching of the oxazole moiety.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. For this compound, the calculations would likely predict intense absorptions in the UV region corresponding to π-π* transitions within the conjugated aromatic system.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can help interpret fragmentation patterns by calculating the relative stabilities of potential fragment ions. The most stable ions often correspond to the most abundant peaks observed in an experimental mass spectrum.

Table 4.2: Predicted Spectroscopic Data Types

| Spectroscopy | Predicted Parameter | Expected Features |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Distinct signals for oxazole protons (H2, H4) and pyridine protons (H2', H4', H5', H6'). |

| ¹³C NMR | Chemical Shift (ppm) | Unique signals for each of the eight carbon atoms in the molecule. |

| IR | Wavenumber (cm⁻¹) | Aromatic C-H stretch (~3100-3000), ring C=C/C=N stretch (~1600-1400), C-O-C stretch (~1100). |

| UV-Vis | λmax (nm) | Strong absorptions in the UV region due to π-π* transitions of the conjugated system. |

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate a molecule's structure with its biological activity or physicochemical properties, respectively. Although specific models developed for this compound are not documented, the process for creating them involves computational descriptors.

Descriptor Calculation: For this compound, a wide range of molecular descriptors would first be calculated. These fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Connectivity indices that describe the branching of the molecular skeleton.

Geometric: Molecular surface area, volume, and shape indices.

Quantum-Chemical: Dipole moment, HOMO/LUMO energies, atomic charges.

Physicochemical: LogP (lipophilicity), polarizability.

Model Development: To build a QSAR/QSPR model, these calculated descriptors for a series of related oxazole-pyridine compounds would be correlated with an experimentally measured activity or property (e.g., enzyme inhibition constant or boiling point) using statistical methods like multiple linear regression or machine learning algorithms. The resulting equation would allow for the prediction of the activity or property for new, unsynthesized molecules, including other derivatives of this compound, guiding the design of compounds with optimized characteristics.

Interactions with Solvents and Biological Environments (e.g., Hydrogen Bonding)

The behavior of this compound in a condensed phase, such as a solvent or a biological system like a protein binding pocket, can be modeled computationally.

Solvent Interactions: The effect of a solvent on the molecule's properties can be simulated using either implicit or explicit solvent models. Implicit models (e.g., Polarizable Continuum Model, PCM) treat the solvent as a continuous medium, which is computationally efficient for studying how polarity affects conformational preference and UV-Vis spectra. Explicit models, used in MD simulations, surround the molecule with individual solvent molecules (e.g., water), allowing for a detailed analysis of specific interactions like hydrogen bonding.

Hydrogen Bonding: The most significant site for hydrogen bonding in this compound is the nitrogen atom of the pyridine ring, which can act as a hydrogen bond acceptor. The oxygen and nitrogen atoms of the oxazole ring are much weaker acceptors. Computational methods can be used to calculate the geometry and energy of these hydrogen bonds with donor molecules like water or amino acid residues (e.g., serine, tyrosine). This information is critical for understanding the molecule's solubility and its potential binding mode within a biological receptor.

Advanced Applications of 5 3 Pyridyl 1,3 Oxazole in Materials Science and Medicinal Chemistry

Medicinal Chemistry Applications

The integration of the 5-(3-Pyridyl)-1,3-oxazole core into molecular design has proven to be a fruitful strategy in medicinal chemistry. The structural and chemical diversity of oxazole-based molecules positions them as a central scaffold in the search for new therapeutic agents. nih.govchemmethod.com

The term "privileged scaffold" refers to molecular frameworks that can provide ligands for multiple, distinct biological receptors. The this compound core fits this description due to the wide array of pharmacological activities exhibited by its derivatives. The oxazole (B20620) ring itself is a key component in numerous natural products and synthetic molecules, valued for its ability to engage with enzymes and receptors through various non-covalent interactions. nih.govrsc.org The inclusion of the pyridine (B92270) ring, another prominent heterocycle in medicinal chemistry, further enhances this versatility. mdpi.com

Derivatives incorporating the pyridyl-oxazole structure have been investigated for a multitude of therapeutic applications, demonstrating the scaffold's broad biological potential. Research has shown that compounds based on this and related oxazole frameworks possess significant activities, including:

Antimicrobial nih.gov

Anticancer thepharmajournal.comnih.gov

Antitubercular nih.gov

Anti-inflammatory thepharmajournal.com

Antiviral rsc.org

Antifungal researchgate.net

For instance, a series of novel pyridyl–oxazole carboxamides was designed and synthesized, showing promising fungicidal activities. mdpi.com Similarly, analogs such as 2-(3´-pyridyl)-5-phenyloxazole have been identified as effective antitubercular agents. nih.gov This wide range of biological activity underscores the scaffold's value as a starting point for developing new drugs targeting various diseases. nih.govtandfonline.com

| Biological Activity | Scaffold Type | Reference |

|---|---|---|

| Antitubercular | 2-(3´-pyridyl)-5-phenyloxazole | nih.gov |

| Antifungal | Pyridyl–oxazole carboxamides | mdpi.com |

| Anticancer | Oxazole derivatives | thepharmajournal.comnih.gov |

| Anti-inflammatory | Oxazole derivatives | rsc.orgthepharmajournal.com |

| Antimicrobial | Oxazole derivatives | nih.gov |

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent drug candidate. For the this compound scaffold, SAR studies have provided valuable insights into how specific structural modifications influence biological activity. tandfonline.com These studies reveal the key pharmacophores necessary for therapeutic action. semanticscholar.org

In the development of antibacterials, for example, Tanitame et al. synthesized a series of oxazole derivatives and conducted SAR studies. Their findings indicated that the selection of substituents on the core structure was critical for potent DNA gyrase inhibition and antibacterial activity against both susceptible and multidrug-resistant strains. Similarly, in the context of anticancer agents, research into 1,3-oxazole sulfonamides as tubulin polymerization inhibitors demonstrated that specific substitutions on the sulfonamide nitrogen led to highly potent leukemia inhibitors. nih.gov

A comprehensive SAR study on an oxadiazole class of antibacterials (a related heterocycle) highlighted the importance of modifications at different positions of the core structure. nih.gov The study revealed that specific substitutions at one end of the molecule (designated Ring A) and varied substitutions at the other end (Ring D) systematically altered the antibacterial potency against Gram-positive bacteria, including MRSA. nih.gov These studies collectively show that the biological activity of pyridyl-oxazole derivatives can be finely tuned by strategic chemical modifications.

Leveraging insights from SAR studies, medicinal chemists can rationally design and synthesize new analogs with improved potency and selectivity. nih.gov The synthesis of oxazole derivatives is often achieved through established methods like the van Leusen reaction, which allows for the construction of the oxazole ring from corresponding aldehydes and tosylmethylisocyanide (TosMIC). nih.govmdpi.com

One example of rational design is the development of novel 1,3-oxazole sulfonamides as anticancer agents. nih.gov Based on a design strategy to inhibit tubulin polymerization, a series of compounds were synthesized. The resulting analogs, particularly those with halogenated aniline (B41778) derivatives, showed potent growth inhibition against a panel of human tumor cell lines, with GI50 values in the nanomolar range for leukemia cell lines. nih.gov

Understanding a compound's Mechanism of Action (MOA) is fundamental to its development as a therapeutic agent. For derivatives of this compound, various studies have aimed to elucidate their molecular targets and pathways.

Biochemical assays are frequently employed to identify the specific proteins or enzymes that a compound inhibits. For a series of 1,3-oxazole sulfonamides, in vitro tubulin polymerization experiments confirmed that the compounds effectively bind to tubulin, leading to the depolymerization of microtubules. nih.gov This disruption of the cellular cytoskeleton is a well-established mechanism for anticancer agents.

Other targets have also been identified for oxazole-containing compounds. Some derivatives have been found to inhibit DNA gyrase, an essential enzyme for bacterial replication, explaining their antibacterial effects. A broader review of oxazole derivatives as anticancer agents highlights a range of mechanistic targets, including STAT3, G-quadruplex DNA, DNA topoisomerases, and various protein kinases. nih.gov These studies, which use a combination of biochemical assays, cellular studies, and biophysical techniques, are critical for validating the therapeutic hypothesis and advancing the development of these compounds.

Materials Science Applications

Beyond its role in medicine, the this compound core possesses unique electronic and photophysical properties that make it a valuable component in materials science.

The conjugated π-system of the pyridyl-oxazole structure often imparts fluorescent properties to molecules that contain it. researchgate.net This fluorescence can be sensitive to the local environment, a characteristic that is exploited in the development of chemical sensors and biological probes.

Researchers have designed and synthesized a water-soluble probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton (an isomer of oxazole). nih.gov This molecule was found to be emissive in pure water and exhibited a "turn-off" fluorescent response to changes in pH between 5.5 and 6.5, demonstrating its potential as a pH sensor. nih.gov

In another study, the influence of the oxazole ring's connectivity to a triphenylamine (B166846) core was investigated in the context of biphotonic DNA probes. researchgate.net The synthesis of analogs with different connection points (TP-Ox2Py vs. TP-Ox5Py) revealed that the linkage position significantly impacts the fluorescent properties. While the TP-Ox2Py derivatives were surprisingly non-fluorescent, the TP-Ox5Py series retained fluorescence and showed a significant enhancement upon binding to DNA, making them promising as fluorescent DNA probes. researchgate.net

| Compound Series | Connectivity | Fluorescence in Buffer | Fluorescence with DNA | Key Finding |

|---|---|---|---|---|

| TP-Ox2Py | Oxazole C2 to Triphenylamine | Non-fluorescent | No enhancement | Connectivity abolishes fluorescence. |

| TP-Ox5Py | Oxazole C5 to Triphenylamine | Very low | Significant enhancement | Acts as a fluorescent light-up probe for DNA. |

These studies highlight the tunability of the photophysical properties of pyridyl-oxazole systems and their successful application in creating sophisticated fluorescent tools for chemical and biological sensing.

Ligands in Coordination Chemistry and Catalysis

The presence of both a pyridine and an oxazole moiety makes this compound and its derivatives effective ligands in coordination chemistry. The nitrogen atom of the pyridine ring and the nitrogen atom of the oxazole ring can act as donor sites, allowing these molecules to chelate with various metal ions. This coordination ability is crucial for the development of new catalysts.

The introduction of a pyridine ring into a ligand framework can enhance the stereochemical rigidity of the resulting metal complexes, which may lead to an increase in their thermodynamic stability. This enhanced stability is a desirable feature for catalysts, as it can lead to longer catalyst lifetimes and improved performance. The pyridine moiety also provides a site for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties to optimize catalytic activity.